
2-Isothiocyanato-3-(oxan-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-3-(oxan-4-yl)propanoic acid is an organic compound that features both an isothiocyanate group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-3-(oxan-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of amines with phenyl isothiocyanate under mild conditions and in the presence of a solvent like dimethylbenzene . This reaction is typically carried out under nitrogen protection to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates often involves the use of thiophosgene or carbon disulfide as starting materials . These methods, while efficient, require careful handling due to the toxicity and volatility of the reagents involved. Recent advancements have focused on developing safer and more cost-effective methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-3-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Lewis acids and organocatalysts are often employed to facilitate cycloaddition reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include thioureas, carbamates, and thiocarbamates.
Cycloaddition Products: The major products are typically cyclic compounds with enhanced stability and unique properties.
Scientific Research Applications
2-Isothiocyanato-3-(oxan-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-3-(oxan-4-yl)propanoic acid involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can form stable adducts with various nucleophilic sites in biological molecules . The molecular targets and pathways involved include enzymes and receptors that play key roles in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Isothiocyanato-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: Similar in structure but with a different ring system.
3-Isothiocyanato-2-(oxan-4-yl)propanoic acid: Another isomer with a different arrangement of functional groups.
Uniqueness
Its ability to undergo a variety of chemical reactions and form stable products makes it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-isothiocyanato-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO3S/c11-9(12)8(10-6-14)5-7-1-3-13-4-2-7/h7-8H,1-5H2,(H,11,12) |
InChI Key |
XDXJCKBTMSZJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


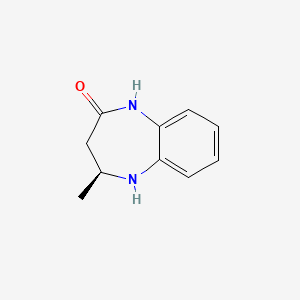
![{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride](/img/structure/B13577640.png)

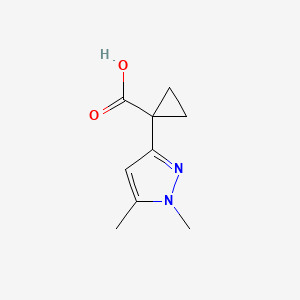

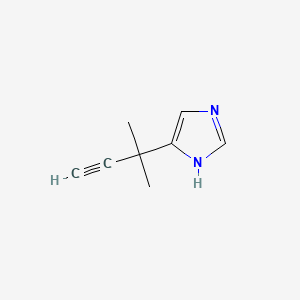

![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)
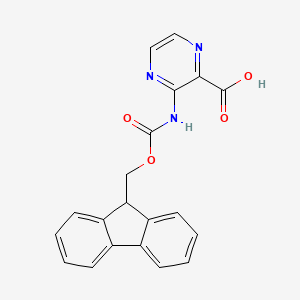

![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
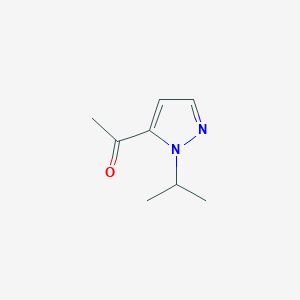

![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
